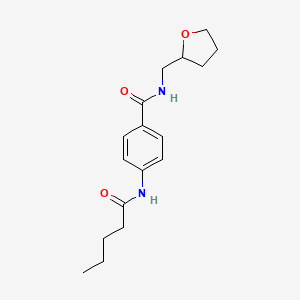
4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-(Pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PFB is a small molecule that belongs to the class of benzamides and has a molecular weight of 327.42 g/mol. In
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of the AKT/mTOR pathway, which is known to play a critical role in the development and progression of cancer. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have several biochemical and physiological effects on cells and tissues. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in the prevention of cancer. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also inhibits the activity of various enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, which are beneficial for the prevention of various diseases.
Advantages and Limitations for Lab Experiments
4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, such as its relatively low cost, high purity, and stability. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is also easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations associated with the use of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments. For example, 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has a relatively low solubility in water, which can limit its use in certain experiments. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide also has a short half-life, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for the research on 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One potential area of interest is the development of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another potential area of interest is the study of the pharmacokinetics and pharmacodynamics of 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, which can help to optimize its use in various applications. Additionally, the development of novel synthesis methods for 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can help to improve its yield and purity, which can facilitate its use in various research applications.
Conclusion:
In conclusion, 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in cancer research and neurodegenerative diseases. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has several biochemical and physiological effects on cells and tissues, and it has several advantages and limitations for lab experiments. There are several future directions for the research on 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, which can help to optimize its use in various applications.
Scientific Research Applications
4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(pentanoylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has also been studied for its potential application in neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-6-16(20)19-14-9-7-13(8-10-14)17(21)18-12-15-5-4-11-22-15/h7-10,15H,2-6,11-12H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRAVMFSHPAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-pyridinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4118716.png)
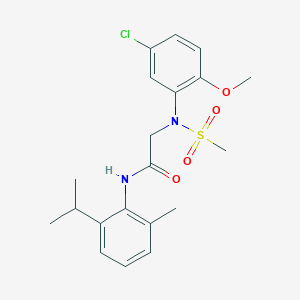
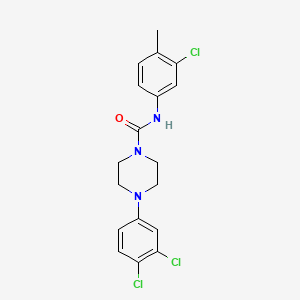
![N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4118737.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4118742.png)

![2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4118766.png)
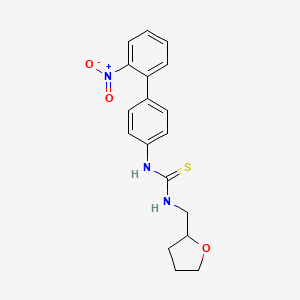
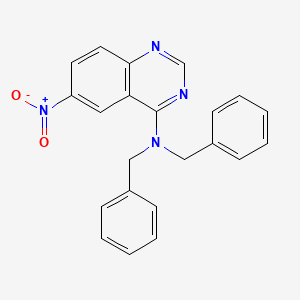
![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)
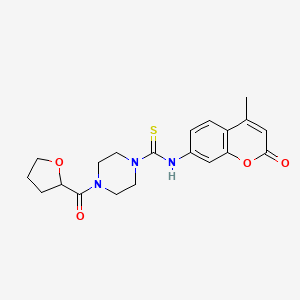
![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)